
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-(pyridin-3-ylmethyl)propanamides and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is not fully understood, but it is believed to involve the inhibition of the pro-inflammatory transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the expression of a range of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is able to reduce the expression of these pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to have potential as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and neuroinflammation. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, its potential as a neuroprotective and anticancer agent make it a versatile compound with a range of potential therapeutic applications.
One limitation of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. One potential direction is the optimization of its synthesis to improve its yield and purity. Another direction is the elucidation of its mechanism of action, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to fully explore its potential as a neuroprotective and anticancer agent, as well as its potential for the treatment of other inflammatory and pain-related disorders.
Synthesemethoden
The synthesis of 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinemethanol in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with 3-(bromomethyl)propanoic acid to yield 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A. The synthesis has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have potential as a neuroprotective agent in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(4-(N-isopropylsulfamoyl)phenyl)-N-(pyridin-3-ylmethyl)propanamide A has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-[4-(propan-2-ylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-14(2)21-25(23,24)17-8-5-15(6-9-17)7-10-18(22)20-13-16-4-3-11-19-12-16/h3-6,8-9,11-12,14,21H,7,10,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPUJCEIAPMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

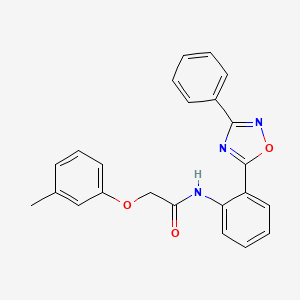

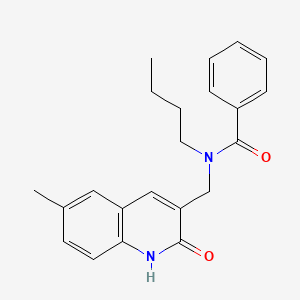

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)
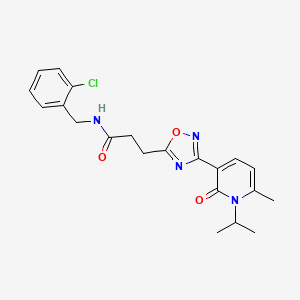
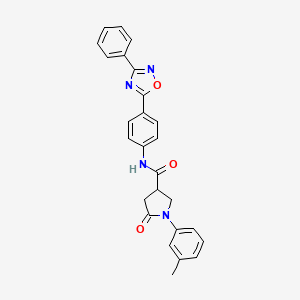
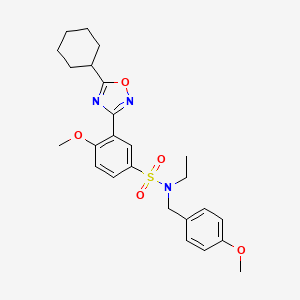


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)

